molecular formula C19H16IN5OS B243297 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide

Número de catálogo B243297
Peso molecular: 489.3 g/mol
Clave InChI: GZDGRDHIVXSGFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide, also known as ETBIB, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mecanismo De Acción

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide acts as an antagonist of the ETB receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the endothelium, smooth muscle cells, and neurons. The ETB receptor is involved in the regulation of vascular tone, endothelial function, and inflammation. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide binds to the ETB receptor and blocks the binding of its endogenous ligands, resulting in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide inhibits the proliferation and migration of cancer cells, induces apoptosis, and reduces the expression of pro-inflammatory cytokines. In vivo studies have shown that N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide reduces blood pressure, improves endothelial function, and reduces vascular remodeling in animal models of hypertension and heart failure.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide in lab experiments is its high selectivity for the ETB receptor, which allows for the investigation of the specific role of this receptor in various physiological processes. However, one limitation is that N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has a relatively short half-life, which may limit its effectiveness in certain experiments.

Direcciones Futuras

There are several future directions for the research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide. One direction is to investigate the potential use of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide in the treatment of cancer, as it has shown promising results in inhibiting the growth of cancer cells. Another direction is to investigate the role of the ETB receptor in the pathophysiology of various diseases, including hypertension, heart failure, and stroke. Additionally, the development of more potent and selective ETB receptor antagonists may lead to the identification of new therapeutic targets for the treatment of these diseases.
Conclusion:
In conclusion, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its high selectivity for the ETB receptor makes it a valuable tool for investigating the specific role of this receptor in various physiological processes. Further research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide may lead to the development of new therapies for the treatment of various diseases.

Métodos De Síntesis

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide involves a series of reactions that start with the synthesis of 3-ethyl-1,2,4-triazole-5-thiol, followed by the reaction with 4-(bromomethyl)benzonitrile to yield 4-(3-ethyl-1,2,4-triazol-5-ylthio)benzyl bromide. This intermediate then undergoes a reaction with 2-iodobenzamide to yield N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide. The synthesis method has been optimized to achieve high yields and purity of the final product.

Aplicaciones Científicas De Investigación

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has been found to have potential therapeutic applications in the field of neuroscience. It has been shown to have affinity for the ETB receptor, which is involved in the regulation of blood pressure, endothelial function, and vascular remodeling. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has been used in studies to investigate the role of the ETB receptor in the pathophysiology of various diseases, including hypertension, heart failure, and stroke. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Propiedades

Fórmula molecular

C19H16IN5OS

Peso molecular

489.3 g/mol

Nombre IUPAC

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-2-iodobenzamide

InChI

InChI=1S/C19H16IN5OS/c1-2-16-22-23-19-25(16)24-18(27-19)13-9-7-12(8-10-13)11-21-17(26)14-5-3-4-6-15(14)20/h3-10H,2,11H2,1H3,(H,21,26)

Clave InChI

GZDGRDHIVXSGFV-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4I

SMILES canónico

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4I

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.